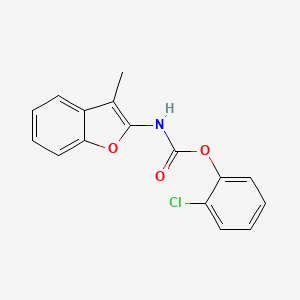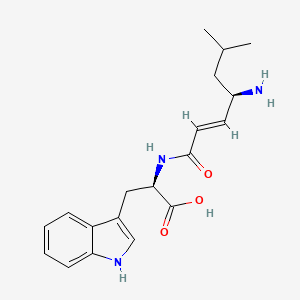
4,4'-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) is a complex organic compound characterized by the presence of a quinoxaline core linked to two N-phenylbenzamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of an ortho-diamine with a dialdehyde. Commonly used ortho-diamines include 1,2-diaminobenzene, and dialdehydes such as glyoxal or benzil.
Attachment of N-phenylbenzamide Groups: The quinoxaline core is then reacted with N-phenylbenzamide under suitable conditions to form the final compound. This step often involves the use of coupling reagents and catalysts to facilitate the formation of amide bonds.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as controlled temperature, pressure, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline core or the N-phenylbenzamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the quinoxaline ring or the benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce partially or fully reduced derivatives.
Applications De Recherche Scientifique
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) involves its interaction with specific molecular targets and pathways. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical cellular functions, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Quinoxaline-2,3-diyl)diphenol: Similar in structure but with hydroxyl groups instead of N-phenylbenzamide groups.
4,4’-(Quinoxaline-2,3-diyl)bis(benzoic acid): Contains carboxylic acid groups instead of amide groups.
4,4’-(Quinoxaline-2,3-diyl)bis(N-methylbenzamide): Features N-methyl groups on the benzamide moieties.
Uniqueness
4,4’-(Quinoxaline-2,3-diyl)bis(N-phenylbenzamide) is unique due to its specific combination of the quinoxaline core and N-phenylbenzamide groups, which confer distinct electronic and steric properties. These characteristics make it particularly suitable for applications in organic electronics and as a potential therapeutic agent.
Propriétés
Numéro CAS |
63082-83-7 |
|---|---|
Formule moléculaire |
C34H24N4O2 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
N-phenyl-4-[3-[4-(phenylcarbamoyl)phenyl]quinoxalin-2-yl]benzamide |
InChI |
InChI=1S/C34H24N4O2/c39-33(35-27-9-3-1-4-10-27)25-19-15-23(16-20-25)31-32(38-30-14-8-7-13-29(30)37-31)24-17-21-26(22-18-24)34(40)36-28-11-5-2-6-12-28/h1-22H,(H,35,39)(H,36,40) |
Clé InChI |
VRQVTTZDJFNZBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3C5=CC=C(C=C5)C(=O)NC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({[(4-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12902167.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
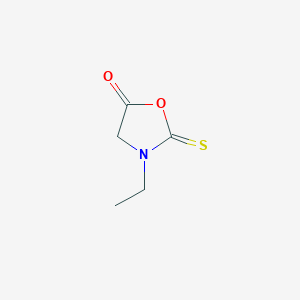
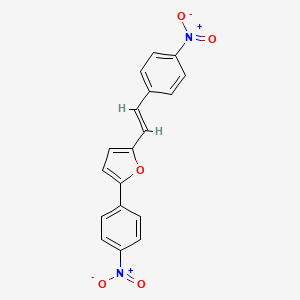
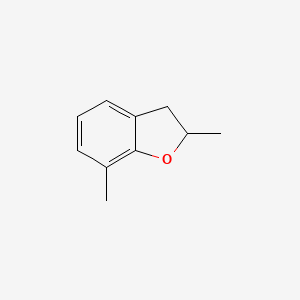

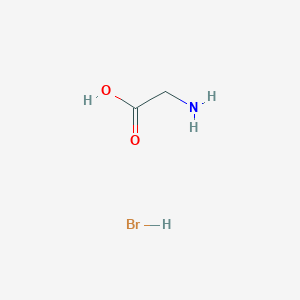
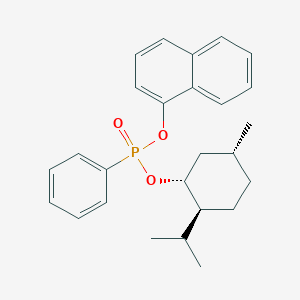

![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
